molecular formula C8H9ClN2S2 B2744346 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034528-39-5

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2744346
CAS No.: 2034528-39-5
M. Wt: 232.74
InChI Key: WFIIIGFMHRQVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves multi-step chemical reactions. One common method includes the reaction of 4-methylthiophen-2-ylamine with thioamide under controlled conditions to form the thiazole ring. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is usually purified through crystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methylthiophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another thiazole derivative with potential anti-inflammatory and analgesic properties

Uniqueness

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride stands out due to its unique combination of the thiazole ring and the 4-methylthiophen-2-yl group.

Properties

IUPAC Name

4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIIIGFMHRQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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